![molecular formula C15H10Cl2N2O2S B2850990 2,4-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 313535-06-7](/img/structure/B2850990.png)
2,4-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
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Description
2,4-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide, also known as DMXAA, is a small molecule drug that has been extensively studied for its anti-tumor properties. The compound was first discovered in the 1990s and has since been the subject of numerous scientific investigations. DMXAA is of particular interest due to its ability to selectively target tumor cells and stimulate the immune system to attack cancer.
Scientific Research Applications
Medicinal Chemistry
Antibacterial and Antifungal Applications: This compound has been studied for its potential as a multitargeted bioactive molecule. Derivatives of 2,4-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide have shown promising antibacterial and antifungal activities . The presence of the benzothiazole moiety is significant in the development of new antimicrobial agents, with the potential to combat antibiotic resistance.
Agriculture
Pest Management: In the agricultural sector, benzothiazole derivatives are explored for their use in pest management. The antimicrobial properties of such compounds can be harnessed to protect crops from bacterial and fungal pathogens, thereby improving crop yield and quality .
Material Science
Polymer Synthesis: The benzothiazole unit within the compound’s structure is utilized in the synthesis of novel copolymers. These polymers have applications in creating materials with specific optical and electrochemical properties, which are valuable in the development of advanced materials .
Environmental Science
Pollutant Degradation: Research into benzothiazole derivatives includes their role in environmental remediation. These compounds can be part of catalytic processes that degrade pollutants, thus contributing to environmental clean-up efforts .
Analytical Chemistry
Chemical Analysis: The compound’s derivatives can be used as analytical reagents in chemical assays. Their reactivity and specificity can help in the detection and quantification of various analytes, which is crucial in both environmental and biochemical analyses .
Biochemistry
Enzyme Inhibition: In biochemistry, the compound is of interest for its potential to inhibit enzymes that are crucial for the survival of pathogens. This makes it a candidate for the development of new drugs that can target specific biochemical pathways in disease-causing organisms .
Pharmaceutical Development
Drug Design: The structural features of 2,4-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide make it a valuable scaffold in drug design. Its ability to interact with various biological targets allows for the creation of drugs with specific actions, such as anticancer or anti-inflammatory effects .
Chemical Synthesis
Intermediate for Complex Molecules: This compound serves as an intermediate in the synthesis of more complex chemical entities. Its reactive sites allow for various chemical transformations, leading to the creation of diverse molecules with potential applications in different scientific fields .
properties
IUPAC Name |
2,4-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c1-21-11-3-2-4-12-13(11)18-15(22-12)19-14(20)9-6-5-8(16)7-10(9)17/h2-7H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCPVLVAKSBSSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
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